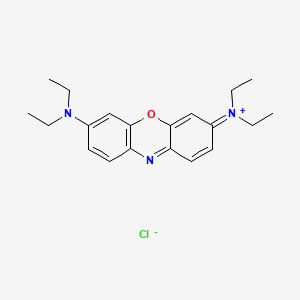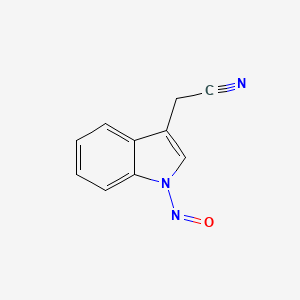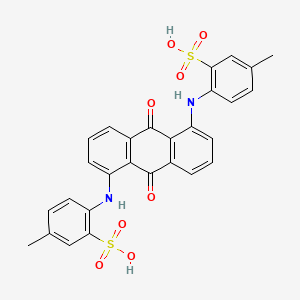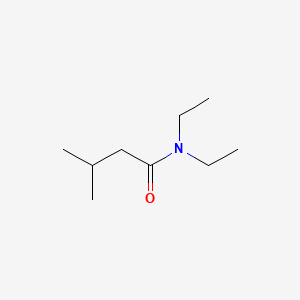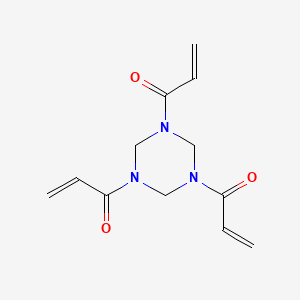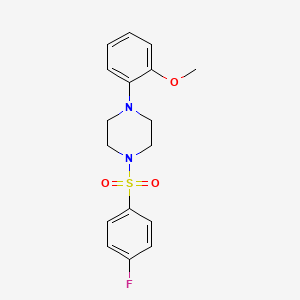
1-(4-Fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine is a member of piperazines.
Scientific Research Applications
Radiopharmaceutical Applications
- Synthesis for PET Studies : Piperazine derivatives, including 1-(4-Fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine, have been utilized in the rapid synthesis of radiopharmaceuticals. These compounds are significant in the preparation of labeled precursors for positron emission tomography (PET) studies. For instance, the compound 1-(4-[18F]fluorophenyl)piperazine was synthesized for PET imaging of serotoninergic receptors (Collins, Lasne, & Barré, 1992).
Antioxidant Properties
- In Vitro Antioxidant Assessment : Some derivatives of 1-(4-Fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine have demonstrated promising antioxidant properties. For example, derivatives were tested for their ABTS radical scavenging potential and ferric reducing antioxidant power, showing comparable efficiency to reference drugs (Malík, Stanzel, Csöllei, & Čurillová, 2017).
Structural and Theoretical Studies
- Crystal Structure Analysis : Piperazine derivatives have been subject to structural analysis via X-ray diffraction and density functional theory calculations to understand their reactive sites and molecular behavior. This information is crucial for designing drugs and understanding their interactions at the molecular level (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).
Antibacterial Applications
- Synthesis for Antibacterial Testing : Piperazine derivatives, including those similar to 1-(4-Fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine, have been designed and synthesized for testing antibacterial activities. These studies are critical in the development of new antibacterial agents (Wu Qi, 2014).
Dopamine Uptake Inhibition
- Role in Dopamine Uptake Inhibition : Piperazine compounds have been developed and synthesized as dopamine uptake inhibitors. The development of such inhibitors is vital for therapeutic applications, particularly in neurological conditions (Ironside, Sugathapala, Robertson, Darey, & Zhang, 2002).
Conazole Analogue Synthesis
- Synthesis of Antifungal Conazoles : Piperazine derivatives have been used in the synthesis of conazole analogues, demonstrating antimicrobial, antioxidant, and enzyme inhibitory activities. These compounds provide a basis for developing new antifungal agents (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).
Imaging of Glioma
- PET Imaging of Glioma : Derivatives of 1-(4-Fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine have been used in PET imaging to measure pyruvate kinase M2 levels in glioma. This is significant for non-invasive delineation of low-grade and high-grade glioma (Patel, Beinat, Haywood, Murty, Xie, Recht, Nagpal, Thomas, Khalighi, Gandhi, Holley, & Gambhir, 2019).
Fluorescent Ligand Development
- Development of Fluorescent Ligands : Piperazine derivatives have been synthesized with environment-sensitive fluorescent moieties for potential applications in visualizing receptors overexpressed in cells, enhancing our understanding of cellular processes (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).
properties
Product Name |
1-(4-Fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
|---|---|
Molecular Formula |
C17H19FN2O3S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C17H19FN2O3S/c1-23-17-5-3-2-4-16(17)19-10-12-20(13-11-19)24(21,22)15-8-6-14(18)7-9-15/h2-9H,10-13H2,1H3 |
InChI Key |
RYWWGZTXJQDMMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




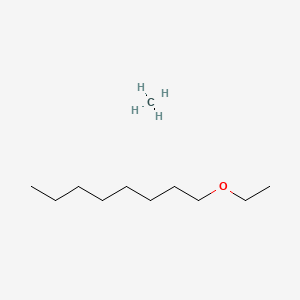



![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B1194385.png)
